molecular formula C18H22N4O5S B2870937 N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 899994-76-4

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide

Cat. No. B2870937
CAS RN: 899994-76-4
M. Wt: 406.46
InChI Key: CMEJDAFMVAJPDZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazole core, which is a type of heterocyclic aromatic organic compound . Pyrazoles are important in medicinal chemistry and have a wide range of applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazole core, which is a five-membered ring containing two nitrogen atoms . The exact structure would depend on the specific arrangement and bonding of the atoms in the compound .


Chemical Reactions Analysis

Pyrazole derivatives can react with various electrophiles and are used as reagents in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .

Scientific Research Applications

Synthesis and Characterization

Research in the synthesis and characterization of related compounds, such as bis-pyrazolyl-thiazoles incorporating the thiophene moiety, has shown promising anti-tumor activities. These compounds, synthesized through a series of chemical reactions, have been evaluated for their efficacy against hepatocellular carcinoma cell lines, revealing promising results in terms of their inhibitory concentration values (Gomha, Edrees, & Altalbawy, 2016).

Pharmacological Evaluation

The pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives, has been conducted to assess their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies involve computational and experimental methods to explore the binding efficiency and inhibitory effects of these compounds, demonstrating a wide range of biological activities (Faheem, 2018).

Antitumor and Antibacterial Activities

Further research has been dedicated to understanding the antitumor, antifungal, and antibacterial pharmacophore sites of pyrazole derivatives. The structural elucidation of these compounds through spectroscopic methods and the exploration of their biological activities against various cancer cell lines and microbes underscore the potential of pyrazole derivatives in developing new therapeutic agents (Titi et al., 2020).

Corrosion Inhibition

Another interesting application of pyrazoline derivatives is in the field of corrosion inhibition. Studies have demonstrated the effectiveness of these compounds as corrosion inhibitors for mild steel in acidic media, highlighting their potential in protecting industrial materials from corrosion through a combination of experimental and theoretical approaches (Lgaz et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some pyrazole derivatives show antidiabetic activity by binding with the gamma form of the peroxisome proliferator-activated receptor-γ (PPARγ) .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Pyrazole derivatives are an active area of research due to their wide range of biological and pharmacological activities .

properties

IUPAC Name

N-(3-methoxypropyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-12-5-3-6-13(9-12)22-16(14-10-28(25,26)11-15(14)21-22)20-18(24)17(23)19-7-4-8-27-2/h3,5-6,9H,4,7-8,10-11H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEJDAFMVAJPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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